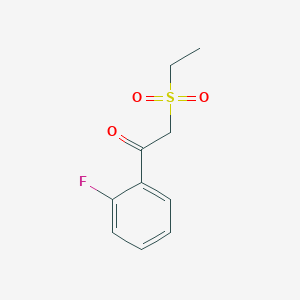
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-fluoroacetophenone+ethylsulfonyl chloridetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-1-(2-fluorophenyl)ethanone
- 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanone
- 2-(Ethylsulfonyl)-1-(2-chlorophenyl)ethanone
Uniqueness
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C10H11FO3S |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 |
InChI Key |
ZRZTTXKCGPWBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


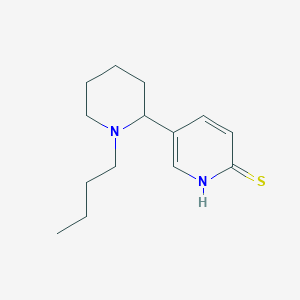
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)


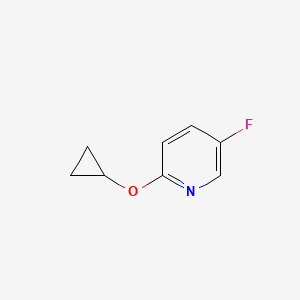
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)

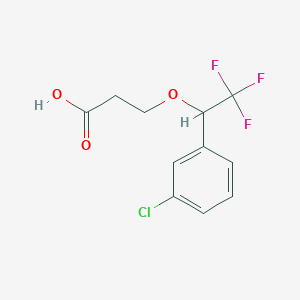

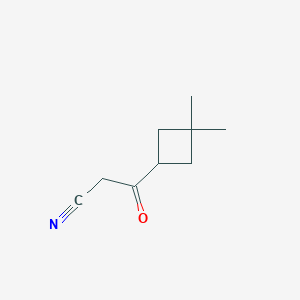
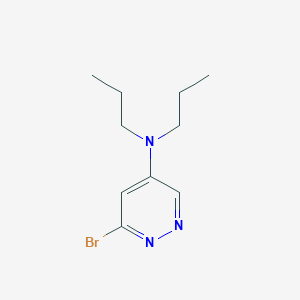
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)

